3-FLUORO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE
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Overview
Description
3-FLUORO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with a fluoro group and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include 3-fluoro-n-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide, have a broad range of biological activities .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways, leading to a range of effects .
Result of Action
Imidazole-containing compounds are known to have a range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The imidazo[1,2-a]pyridine core of 3-Fluoro-N-(3-{Imidazo[1,2-a]Pyridin-2-yl}Phenyl)Benzamide is known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
Imidazo[1,2-a]pyridines have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyridine scaffold: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde under acidic conditions.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling with benzamide: The final step involves coupling the imidazo[1,2-a]pyridine derivative with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the fluoro group.
Substitution: Substituted derivatives with the fluoro group replaced by other functional groups.
Scientific Research Applications
3-FLUORO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
- 3-bromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
- 3-iodo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
Uniqueness
3-FLUORO-N-(3-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
Properties
IUPAC Name |
3-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-16-7-3-6-15(11-16)20(25)22-17-8-4-5-14(12-17)18-13-24-10-2-1-9-19(24)23-18/h1-13H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLGOYBAQXGXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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